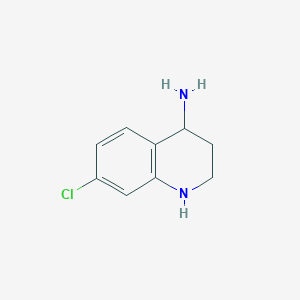

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine

Description

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1315365-92-4) is a tetrahydroquinoline derivative with a chlorine substituent at position 5. It is a white crystalline powder with a molecular formula of C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . The compound is produced industrially with a purity of ≥97% and is stored under controlled conditions (2–8°C, light-protected) for pharmaceutical applications . Key synthetic routes involve coupling reactions with amines, though specific industrial protocols are proprietary .

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIXGPYARXCPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

Reduction: The 7-chloroquinoline undergoes reduction to form 7-chloro-1,2,3,4-tetrahydroquinoline.

The reaction conditions for these steps may vary, but common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) for the reduction step and amine sources like ammonia or primary amines for the amination step .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction solvents, and purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .

Scientific Research Applications

Biological Activities

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives have shown promising biological activities:

- Antimicrobial Activity : Exhibits moderate to high activity against various bacterial strains.

- Antimalarial Activity : Several synthesized derivatives have demonstrated significant antimalarial properties with IC values below 50 μM, indicating strong efficacy against Plasmodium falciparum .

- Anticancer Activity : Evaluated against multiple cancer cell lines (e.g., MCF-7 for breast cancer), showing selective cytotoxicity .

| Compound | Activity Type | IC (μM) | Notes |

|---|---|---|---|

| Compound 2 | Antimalarial | 35.29 | Moderate activity |

| Compound 3 | Antimalarial | 25.37 | High activity |

| Compound 9 | Antimalarial | 11.92 | Most active derivative |

| MCF-7 Cells | Anticancer | Varies by compound | High selectivity observed |

Therapeutic Applications

- Antimicrobial Agents : The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.

- Antimalarial Drugs : Its derivatives are being explored as potential treatments for malaria due to their potent activity against Plasmodium species.

- Cancer Treatment : The selective cytotoxicity towards cancer cells suggests potential use in chemotherapy regimens.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound through click chemistry. The evaluation revealed that compounds with specific substituents on the amino group exhibited enhanced antimalarial activity .

Case Study 2: Mechanistic Insights

Research into the mechanism of action indicated that these compounds interact with specific molecular targets within cells, potentially altering enzyme activities related to disease processes . This interaction is crucial for understanding their therapeutic potential and side effects.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

| Compound Name | Molecular Formula | Substituents | Physical State | Melting Point (°C) | Yield (%) | Purity | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₉H₁₁ClN₂ | Cl at C7 | White powder | Not reported | N/A | 97% | Pharmaceuticals |

| 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine | C₉H₁₁FN₂ | F at C7 | Not reported | Not reported | N/A | Not reported | Research (e.g., collision studies) |

| 1,2,3,4-Tetrahydroquinolin-4-amine | C₉H₁₂N₂ | No halogen | Not reported | Not reported | N/A | Not reported | Chemical intermediate |

| N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine | C₂₀H₂₂ClN₂ | Adamantyl group on amine | Beige crystalline powder | 160–227 | 50–92 | >95% | Antimalarial/anticancer research |

| N-(3-(4-Benzhydrylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amine | C₃₅H₃₄ClN₃ | Piperazine-benzhydryl chain | Not reported | Not reported | 21–31 | 95–97% | Antimalarial drug development |

Key Observations :

- Halogen Impact : The chloro substituent enhances molecular weight and lipophilicity compared to the fluoro analog (182.65 vs. 166.20 g/mol) . This may improve membrane permeability in biological systems.

- Functional Group Diversity : Adamantyl and piperazine derivatives exhibit higher molecular complexity, influencing solubility and receptor binding. For example, adamantyl-modified analogs show varied melting points (160–227°C) due to steric effects .

- Synthetic Efficiency : Adamantyl derivatives achieve yields up to 92%, while piperazine-linked compounds have lower yields (21–31%), likely due to multi-step syntheses .

Industrial and Research Relevance

- Production Scale: this compound is produced in bulk (1–100 metric tons/day) with GMP compliance, unlike research-scale analogs .

- Customization : Analog synthesis often involves Pd-catalyzed coupling (e.g., Pd(dba)₂, BINAP) or methanesulfonate intermediates, requiring specialized facilities .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (CAS Number: 1315365-92-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro group at the 7th position

- Amine group at the 4th position

- Tetrahydroquinoline backbone

These structural components contribute to its unique reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of 7-chloroquinoline and found that they displayed moderate to high activity against several microbial strains. The compounds were tested for their Minimum Inhibitory Concentration (MIC) values against bacteria and fungi.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <100 | Moderate |

| Derivative A | <50 | High |

| Derivative B | <25 | Very High |

These findings suggest that modifications to the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated that this compound could inhibit cell proliferation effectively.

Case Study: Anticancer Efficacy

A recent study reported the following IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.37 |

| HCT-116 | 21.41 |

| HeLa | 50.03 |

The compound showed selective toxicity towards cancer cells while sparing normal human liver cells (HL-7702), indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis through:

- Enzyme Inhibition : The amine group allows for hydrogen bonding with enzyme active sites.

- Receptor Interaction : Binding to receptors may alter signaling pathways involved in cell growth and survival.

- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, leading to cytotoxic effects against rapidly dividing cells.

Research Applications

This compound is not only valuable in pharmacological research but also serves as a building block in organic synthesis. Its derivatives are being explored for their potential in developing new drugs targeting various diseases.

Q & A

Q. What are the primary synthetic routes for 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions followed by reduction steps , as seen in structurally related tetrahydroquinoline derivatives. For example:

- Cyclization and reduction : A quinoline precursor (e.g., 7-chloroquinoline) may undergo nucleophilic substitution with ammonia or amines under reflux in polar solvents like ethanol/methanol .

- Reductive amination : Ketone intermediates can be reduced using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) .

Optimization : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents can improve yields. Catalytic hydrogenation (e.g., Pd/C, H) may enhance selectivity for the tetrahydroquinoline core .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tetrahydroquinoline scaffold and substituent positions (e.g., chloro group at C7, amine at C4) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity is typical for biological testing) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (244.26 g/mol) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited data exists for this specific compound .

Q. What biological activities are associated with this compound and related tetrahydroquinolines?

Tetrahydroquinoline derivatives exhibit:

- Antimicrobial activity : Broad-spectrum effects against bacterial/fungal pathogens, likely via membrane disruption or enzyme inhibition .

- Anticancer potential : Inhibition of proliferation in cancer cell lines (e.g., via topoisomerase or kinase modulation) .

- Neurological applications : Interaction with neurotransmitter receptors (e.g., serotonin, dopamine) .

Note: Specific data for this compound is limited, but structural analogs support these hypotheses .

Advanced Research Questions

Q. How can conflicting reports on synthesis yields and purity be resolved?

Discrepancies often arise from:

- Reagent quality : Impure starting materials (e.g., 4,7-dichloroquinoline) reduce yields. Use freshly distilled solvents and reagents .

- Reaction monitoring : Incomplete reduction or side reactions (e.g., over-oxidation) can occur. Employ TLC or in-situ FTIR to track progress .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., in ethyl acetate) improves purity .

Q. What structure-activity relationship (SAR) strategies enhance the biological efficacy of 7-chloro-tetrahydroquinolines?

Key modifications include:

- Substituent addition : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C6/C8 improves metabolic stability and target binding .

- Amine functionalization : Alkyl or aryl groups on the C4 amine modulate solubility and receptor affinity .

- Ring expansion : Incorporating diazepine or piperazine moieties (e.g., via reductive amination) enhances pharmacokinetic properties .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Proposed modes of action:

- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, BRAF) disrupts signaling pathways .

- Receptor modulation : Antagonism of serotonin (5-HT) or dopamine D receptors, linked to antipsychotic activity .

- DNA intercalation : Planar tetrahydroquinoline core may stabilize topoisomerase-DNA complexes, inducing apoptosis .

Q. How do solubility challenges impact pharmacological testing, and what formulation strategies address them?

Q. What computational tools predict the compound’s physicochemical and ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.